![molecular formula C25H28ClNO B014757 N-Desmetil Tamoxifeno Clorhidrato CAS No. 15917-65-4](/img/structure/B14757.png)
N-Desmetil Tamoxifeno Clorhidrato
Descripción general
Descripción
Synthesis Analysis
The synthesis and metabolic pathways of N-Desmethyl Tamoxifen Hydrochloride involve the action of cytochrome P450 (CYP) enzymes. Tamoxifen undergoes extensive metabolism in the liver, where it is demethylated by CYP3A4/5 to form N-Desmethyl Tamoxifen, which is further hydroxylated, primarily by CYP2D6, to produce endoxifen, a compound with significant antiestrogenic potency (Desta et al., 2004).
Molecular Structure Analysis
N-Desmethyl Tamoxifen Hydrochloride's molecular structure is characterized by the removal of a methyl group from the parent compound, Tamoxifen. This slight modification significantly impacts its pharmacokinetics and dynamics, as evidenced by its different metabolic pathway and the formation of endoxifen, a highly potent metabolite. The structural alteration contributes to its distinct interaction with estrogen receptors and its role in the metabolic pathway of Tamoxifen (Johnson et al., 2004).
Chemical Reactions and Properties
N-Desmethyl Tamoxifen Hydrochloride participates in various chemical reactions, including further hydroxylation to produce endoxifen. These reactions underscore the metabolite's chemical reactivity and its contribution to Tamoxifen's pharmacological effects. Its chemical properties, such as solubility and stability, are essential for its interaction with cytochrome P450 enzymes and subsequent conversion into active metabolites (Wu et al., 2009).
Aplicaciones Científicas De Investigación
Modulador Selectivo del Receptor de Estrógenos (SERM)
N-Desmetil Tamoxifeno Clorhidrato es un metabolito del Tamoxifeno, que es un modulador selectivo del receptor de estrógenos (SERM). Se utiliza en el tratamiento del cáncer de mama positivo para el receptor de estrógenos (ER) . El Tamoxifeno se metaboliza ampliamente por el sistema enzimático del citocromo P450 en 4-hidroxi tamoxifeno (4HT) y N-desmetil-tamoxifeno (NDT), seguido de un metabolismo secundario a 4-hidroxi-N-desmetil-tamoxifeno (endoxifeno) .
Actividad Antiestrogénica
El endoxifeno, un metabolito del this compound, es un potente antiestrogeno que ataca al receptor de estrógenos α para su degradación en células de cáncer de mama . Bloquea la actividad transcripcional de ERα e inhibe la proliferación de células de cáncer de mama inducida por estrógenos .
Metabolismo del Tamoxifeno
En el hígado, el Tamoxifeno se oxida a this compound por las isoenzimas del citocromo P450 . Este proceso es crucial para la formación de metabolitos activos del Tamoxifeno .
Interacciones Medicamentosas
Los inhibidores selectivos de la recaptación de serotonina (ISRS), que a menudo se prescriben para aliviar los sofocos asociados con el tamoxifeno, pueden inhibir las enzimas del citocromo P450, afectando el metabolismo del Tamoxifeno a this compound . Esta interacción puede disminuir la concentración plasmática del endoxifeno, un metabolito activo del tamoxifeno .
Influencia Genética en la Efectividad del Medicamento
El genotipo CYP2D6 y las interacciones medicamentosas deben considerarse en las mujeres tratadas con tamoxifeno . <a data-citationid="74efd37a-05c7-5722-b5d9-4dc9d646d7eb-35-group" h="ID=SERP,5015.1" href="https://aacrjournals.org/cancerres/article/69/5/1722/552912/The-Tamoxifen-Metabolite-Endox
Mecanismo De Acción
Target of Action
N-Desmethyl Tamoxifen Hydrochloride, also known as N-Desmethyltamoxifen hydrochloride, is a major metabolite of tamoxifen . Tamoxifen is a selective estrogen receptor modulator (SERM) and its primary targets are estrogen receptors . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .
Mode of Action
N-Desmethyltamoxifen hydrochloride acts as a protein kinase C (PKC) inhibitor . It is ten times more potent as a PKC inhibitor than Tamoxifen . It competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells .
Biochemical Pathways
The compound affects the estrogen receptor-dependent growth inhibitory effect of antiestrogens by activating antiproliferative Transforming Growth Factor beta (TGFβ) signal transduction pathways . It also regulates ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .
Pharmacokinetics
N-Desmethyltamoxifen is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body . The pharmacokinetics of tamoxifen and its metabolites are complex and can be influenced by factors such as CYP2D6 genotyping .
Result of Action
The result of N-Desmethyltamoxifen hydrochloride’s action is the inhibition of aromatase activity . This leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth of hormone-dependent cancer cells .
Action Environment
The action, efficacy, and stability of N-Desmethyltamoxifen hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, such as curcumin, can affect the pharmacokinetics of tamoxifen and its metabolites, potentially influencing the clinical effects of tamoxifen in patients with breast cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHJWZEYLTNJW-BJFQDICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15917-65-4 | |
Record name | NSC372964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Desmethyltamoxifen HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.